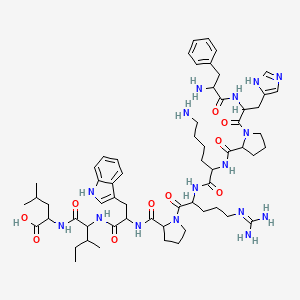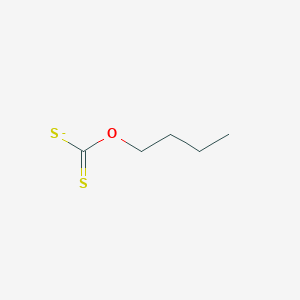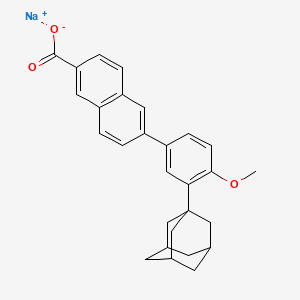
Adapalene (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adapalene (sodium salt) is a third-generation synthetic retinoid primarily used in the treatment of acne vulgaris. It is known for its anti-comedogenic, comedolytic, and anti-inflammatory properties. Adapalene (sodium salt) is a potent retinoic acid receptor agonist, which makes it effective in modulating cellular differentiation, keratinization, and inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adapalene (sodium salt) can be synthesized through a multi-step process starting from naphthoic acid derivativesThe final step involves the conversion of adapalene to its sodium salt form by reacting it with sodium hydroxide in a suitable solvent such as tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of adapalene (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the stability and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Adapalene (sodium salt) undergoes various chemical reactions, including:
Oxidation: Adapalene can be oxidized under specific conditions to form degradation products.
Reduction: Although less common, reduction reactions can modify the structure of adapalene.
Substitution: Adapalene can undergo substitution reactions, particularly at the methoxyphenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and other oxidized derivatives .
Scientific Research Applications
Adapalene (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of retinoid chemistry and receptor interactions.
Biology: Investigated for its effects on cellular differentiation and proliferation.
Medicine: Widely used in dermatology for the treatment of acne and other skin conditions.
Industry: Utilized in the formulation of topical gels and creams for acne treatment
Mechanism of Action
Adapalene (sodium salt) exerts its effects by binding to specific retinoic acid nuclear receptors (RARs), particularly RARβ and RARγ. This binding modulates gene expression, leading to changes in cellular differentiation, keratinization, and inflammatory responses. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the activity of certain inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Tretinoin: Another retinoid used for acne treatment but with a higher potential for irritation.
Tazarotene: More efficacious than adapalene but contraindicated in pregnant women due to its teratogenic effects
Uniqueness
Adapalene (sodium salt) is unique due to its superior stability and lower potential for irritation compared to other retinoids. It is also effective in combination with other acne treatments, such as benzoyl peroxide, enhancing its therapeutic efficacy .
Properties
Molecular Formula |
C28H27NaO3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
sodium;6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);/q;+1/p-1 |
InChI Key |
ZETRSPVFAAAMSF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)[O-])C45CC6CC(C4)CC(C6)C5.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


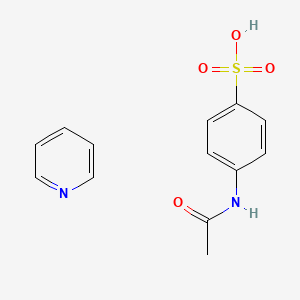
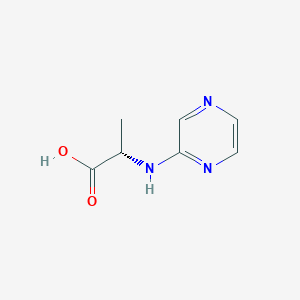
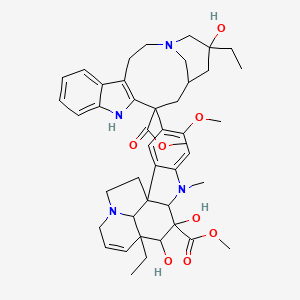
![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)
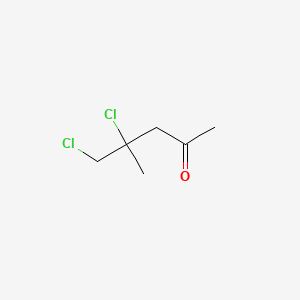
![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)
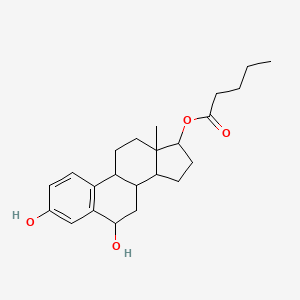
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
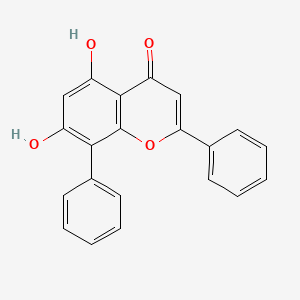

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
